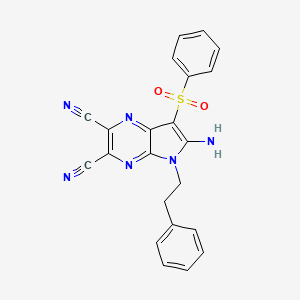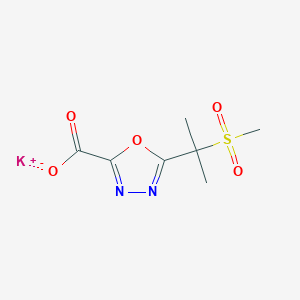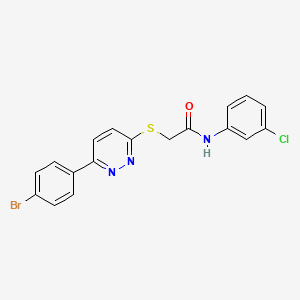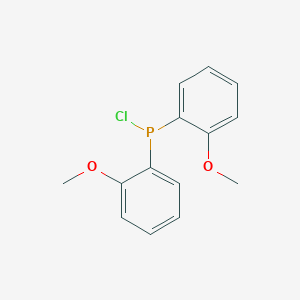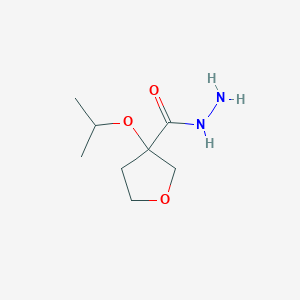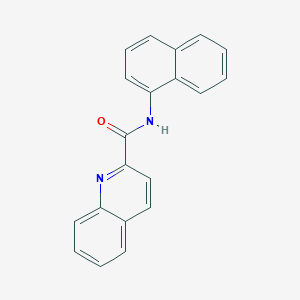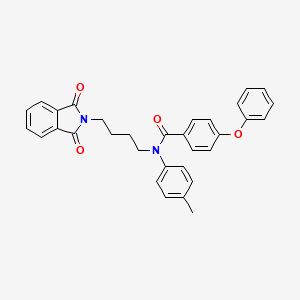
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-phenoxy-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-phenoxy-N-(p-tolyl)benzamide, also known as JNJ-47965567, is a novel small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and neurological disorders. JNJ-47965567 has shown promising results in preclinical studies, and its potential therapeutic applications are currently being investigated.
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Properties
Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) emphasizes the significance of chemical compounds in preventing oxidative reactions in various products. Although not directly related, this highlights the importance of understanding the synthetic pathways and properties of chemical compounds for industrial and commercial applications (Liu & Mabury, 2020).
DNA Minor Groove Binders : The study of compounds like Hoechst 33258, which binds to DNA, underlines the potential of specific chemicals for applications in cell biology and drug design. Such insights could be relevant when considering the biological interactions of other complex molecules (Issar & Kakkar, 2013).
Environmental and Toxicological Research
Degradation of Compounds : Advanced oxidation processes for degrading recalcitrant compounds like acetaminophen in the environment provide a foundation for understanding the environmental fate of complex chemicals. This research may offer clues to the degradation or environmental behavior of similar synthetic compounds (Qutob et al., 2022).
Benzoxaboroles : The review on benzoxaboroles, detailing their synthesis, properties, and applications, including their biological activity, may offer parallels in exploring the applications of other synthetic compounds with potential pharmacological benefits (Adamczyk-Woźniak et al., 2009).
Analytical and Biochemical Applications
Analytical Methods for Antioxidants : A critical presentation of tests used to determine antioxidant activity could be instrumental in exploring the biochemical or medicinal applications of the compound , given its complex structure and potential reactivity (Munteanu & Apetrei, 2021).
Amyloid Imaging in Alzheimer's Disease : While not directly related to the specific compound, research on amyloid imaging ligands in Alzheimer's disease reflects the growing interest in developing molecules with specific biological targets, which could be a field of interest for the application of similarly complex synthetic molecules (Nordberg, 2007).
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-phenoxy-N-(p-tolyl)benzamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound It can be inferred from the broad range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in a variety of changes depending on the specific target and the nature of the interaction.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the wide range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved and could contribute to the compound’s observed biological activities.
Result of Action
The molecular and cellular effects of This compound The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O4/c1-23-13-17-25(18-14-23)33(21-7-8-22-34-31(36)28-11-5-6-12-29(28)32(34)37)30(35)24-15-19-27(20-16-24)38-26-9-3-2-4-10-26/h2-6,9-20H,7-8,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOMOAGDWBDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)
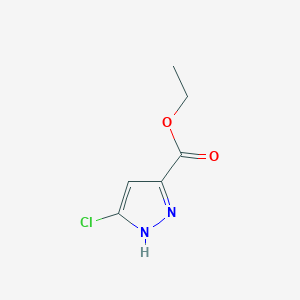
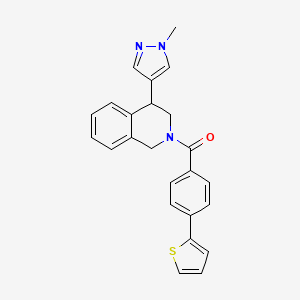
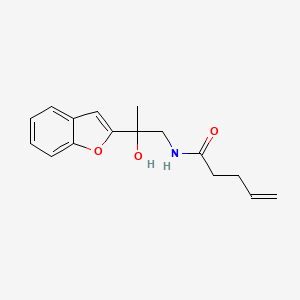
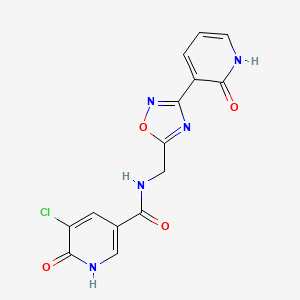

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)
